REACTION_CXSMILES
|
[O-2].[La+3:2].[O-2].[O-2].[La+3].[N+]([O-])(O)=O.[C:10]([OH:15])(=[O:14])[C:11]([OH:13])=[O:12]>O>[C:10]([O-:15])(=[O:14])[C:11]([O-:13])=[O:12].[La+3:2].[C:10]([O-:15])(=[O:14])[C:11]([O-:13])=[O:12].[C:10]([O-:15])(=[O:14])[C:11]([O-:13])=[O:12].[La+3:2] |f:0.1.2.3.4,8.9.10.11.12|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[O-2].[La+3].[O-2].[O-2].[La+3]
|
Name
|
nitrates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
68.39 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
84.27 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
During this, the solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
gently heated in order
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
lanthanum oxalate was precipitated out
|
Type
|
FILTRATION
|
Details
|
Decantation and filtration through a Buchner funnel
|
Type
|
CUSTOM
|
Details
|
The resulting white solid was dried overnight in a drying cabinet at 110° C
|
Duration
|
8 (± 8) h
|
Name
|
lanthanum oxalate
|
Type
|
product
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[La+3].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].[La+3]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.145 mol | |
AMOUNT: MASS | 78.43 g | |
YIELD: PERCENTYIELD | 94.3% | |
YIELD: CALCULATEDPERCENTYIELD | 193.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |